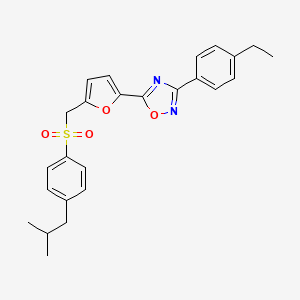

![molecular formula C25H21NO5 B2558055 9-(2,4-dimethoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929440-49-3](/img/structure/B2558055.png)

9-(2,4-dimethoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “9-(2,4-dimethoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one” is a complex organic molecule. It contains a chromeno[8,7-e][1,3]oxazin-4(8H)-one core, which is a type of heterocyclic compound. The molecule also has a 2,4-dimethoxyphenyl group and a phenyl group attached to it .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the chromeno[8,7-e][1,3]oxazin-4(8H)-one core and the attachment of the 2,4-dimethoxyphenyl and phenyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the chromeno[8,7-e][1,3]oxazin-4(8H)-one core .Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The presence of the oxazinone ring, phenyl groups, and methoxy groups could potentially make it reactive towards certain reagents .Scientific Research Applications

Photodimerization and Thermal Behavior : A monomer structurally similar to the compound , which contains both benzoxazine and coumarin rings, was synthesized and studied for its photodimerization reactions and thermal behavior. The monomer exhibited dimerization via a [2πs+2πs] cycloaddition reaction upon photolysis around 300 nm. The thermal ring-opening reaction of the benzoxazine ring was explored, and the thermal behavior of the cured product was investigated using thermogravimetric analysis (Kiskan & Yagcı, 2007).

Synthesis and Properties of Derivatives : Oxadiazole derivatives with terminal ethynyl and butadiynyl substituents, which are structurally related to the compound, have been synthesized. The X-ray crystal structure of one derivative revealed that the butadiyne moieties are spatially isolated by the aromatic moieties. These derivatives exhibited distinct electrochemical and optical absorption/emission properties, highlighting their potential in optoelectronic applications (Wang, Pålsson, Batsanov, & Bryce, 2006).

Structural Analysis : The structure of a substituted 3,4-dihydro-2H-1,4-benzoxazine compound, which is closely related to the queried compound, was analyzed. The molecule's three phenyl rings were found to be essentially planar, with the oxazine part having a half-boat conformation. The study provided insights into the spatial arrangement and steric interactions within such molecules (Chaudhuri, Helliwell, & Kundu, 2001).

Potential Applications in Polymer Chemistry : Research on various benzoxazine derivatives, similar to the compound , has highlighted their potential in polymer chemistry. These compounds exhibit diverse properties and reactivities, enabling the synthesis of thermosets with a wide range of structures and properties. This versatility makes them interesting candidates for various applications in material science (Lin et al., 2009).

properties

IUPAC Name |

9-(2,4-dimethoxyphenyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO5/c1-28-17-8-10-21(23(12-17)29-2)26-13-19-22(31-15-26)11-9-18-24(27)20(14-30-25(18)19)16-6-4-3-5-7-16/h3-12,14H,13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIGFTGKPKYQOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(2,4-dimethoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1s,3s)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2557974.png)

![4-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2557975.png)

![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate](/img/structure/B2557976.png)

![N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide](/img/structure/B2557982.png)

![3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol](/img/structure/B2557990.png)

![(3r,5r,7r)-N-([2,2'-bifuran]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2557991.png)

![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide](/img/structure/B2557992.png)

![2-ethylsulfonyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2557993.png)

![(S)-4-((7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)butanoic acid](/img/structure/B2557994.png)